molecular formula C20H16BrN3O5S B6087676 3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No.: B6087676
M. Wt: 490.3 g/mol
InChI Key: FJYRUGMFVWVLBM-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C19H14BrN3O5S This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, a nitrophenyl group, and a benzamide core

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c1-13-5-6-14(20(25)22-17-3-2-4-18(12-17)24(26)27)11-19(13)30(28,29)23-16-9-7-15(21)8-10-16/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRUGMFVWVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 4-bromophenylsulfonamide: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with ammonia or an amine under basic conditions.

    Coupling with 4-methylbenzoic acid: The 4-bromophenylsulfonamide is then coupled with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Nitration: The resulting intermediate is nitrated using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-[(4-aminophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
  • 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

Uniqueness

3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide is unique due to the presence of both a bromophenyl and a nitrophenyl group, which can impart distinct chemical and biological properties

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